molecular formula C16H19N3O B6458540 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine CAS No. 2548994-42-7

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine

Cat. No.: B6458540
CAS No.: 2548994-42-7
M. Wt: 269.34 g/mol
InChI Key: ROKATDZUTFLBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine is a pyrimidine derivative featuring a cyclopropyl substituent at the 2-position and a 3-methoxyphenethylamine group at the 4-position.

Properties

IUPAC Name

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-20-14-4-2-3-12(11-14)7-9-17-15-8-10-18-16(19-15)13-5-6-13/h2-4,8,10-11,13H,5-7,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKATDZUTFLBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely follows similar multi-step processes as described above, with optimizations for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of pyrimidines, including 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. For instance, structural modifications have been linked to enhanced activity against breast and colon cancer cells .

Neurological Applications

Pyrimidine derivatives are also being investigated for their neuroprotective effects. Compounds similar to 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine have shown promise in inhibiting nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The ability to selectively inhibit nNOS could lead to new treatments for conditions such as Alzheimer's disease and multiple sclerosis .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have garnered interest in the development of new antibiotics. Preliminary studies suggest that 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine may exhibit activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrimidine derivatives, including those structurally related to 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine, showed potent activity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the importance of structural features in enhancing efficacy .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, compounds similar to 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that these compounds could significantly reduce cell death and oxidative markers in vitro, suggesting potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Notable Properties
2-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine Pyrimidin-4-amine 2-Cyclopropyl, 4-(3-methoxyphenethyl) C₁₆H₂₀N₄O 284.36 g/mol High lipophilicity (predicted)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole 1-Pyridin-3-yl, 4-Cyclopropyl C₁₂H₁₄N₄ 214.27 g/mol Melting point: 104–107°C; Yield: 17.9%
2-Chloro-N-[5-[2-(3-methoxyphenyl)ethyl]-1H-pyrazol-3-yl]pyrimidin-4-amine Pyrimidin-4-amine 2-Chloro, 4-(3-methoxyphenethyl-pyrazole) C₁₆H₁₇ClN₆O 344.80 g/mol Chlorine enhances electrophilicity
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine Pyrimidin-2-amine 4-(Chloro-nitrophenyl), 6-Methyl C₁₁H₉ClN₄O₂ 276.67 g/mol Nitro group increases reactivity

Key Research Findings

Core Heterocycle Impact

  • Pyrimidine vs. Pyrazole : The pyrimidine core in the target compound allows for distinct hydrogen-bonding interactions compared to pyrazole derivatives like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . Pyrimidines often exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation.

Substituent Effects

  • Cyclopropyl Group : The 2-cyclopropyl substituent in the target compound likely enhances binding affinity by restricting rotational freedom, a feature absent in chloro- or nitro-substituted analogs .
  • Methoxyphenethyl vs. Pyridinyl : The 3-methoxyphenethyl group contributes to improved lipophilicity (logP ~3.5 predicted) compared to pyridinyl-containing analogs, which may enhance blood-brain barrier penetration .
  • Electron-Withdrawing Groups : Compounds with nitro or chloro substituents (e.g., ) exhibit higher reactivity but may face toxicity challenges, whereas the methoxy group in the target compound balances electron donation and metabolic stability .

Biological Activity

2-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine can be represented as follows:

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.29 g/mol

This compound features a pyrimidine core substituted with a cyclopropyl group and a methoxyphenyl ethyl moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine has been evaluated in various studies. Key findings include:

  • Inhibition of Enzymes : The compound has shown promising results in inhibiting key enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are critical targets in cancer therapy .
  • Antidiabetic Potential : Research indicates that derivatives related to this compound exhibit significant inhibition of α-amylase and α-glucosidase, suggesting its potential use in managing diabetes .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are beneficial for reducing oxidative stress-related disorders .

The mechanisms through which 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting DHFR and other kinases, the compound disrupts critical pathways involved in cell proliferation and survival.
  • Free Radical Scavenging : Its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
The compound exhibited significant inhibition of α-amylase and α-glucosidase, indicating potential antidiabetic effects.
It was found to inhibit DHFR effectively, suggesting possible applications in cancer therapy.
Demonstrated high activity as a CDK9 inhibitor, affecting RNA polymerase II transcription and reducing antiapoptotic protein levels.

Toxicological Assessment

Toxicity studies have shown that 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine is relatively safe at studied doses, with no significant adverse effects noted on hematological or biochemical parameters in experimental models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.